molecular formula C6H9N3O B1659972 3-methyl-6-(methylamino)pyrimidin-4(3H)-one CAS No. 698-82-8

3-methyl-6-(methylamino)pyrimidin-4(3H)-one

Cat. No. B1659972
CAS RN: 698-82-8
M. Wt: 139.16
InChI Key: XEQGJDGJYQADAA-UHFFFAOYSA-N
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Description

3-methyl-6-(methylamino)pyrimidin-4(3H)-one, also known as MPA, is a synthetic compound that has been of great interest to researchers due to its potential applications in various scientific fields. MPA is a pyrimidine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.

Mechanism of Action

3-methyl-6-(methylamino)pyrimidin-4(3H)-one works by binding to the active site of DHFR, preventing the enzyme from carrying out its normal function of converting dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
3-methyl-6-(methylamino)pyrimidin-4(3H)-one has been found to have a wide range of biochemical and physiological effects. In addition to its role as a DHFR inhibitor, 3-methyl-6-(methylamino)pyrimidin-4(3H)-one has been shown to have anti-inflammatory and anti-tumor properties. It has also been found to inhibit the growth of various bacterial and viral pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-6-(methylamino)pyrimidin-4(3H)-one in lab experiments is its ability to selectively inhibit DHFR, making it a valuable tool for studying the role of nucleotides in various biological processes. However, one limitation of using 3-methyl-6-(methylamino)pyrimidin-4(3H)-one is that it can be toxic to cells at high concentrations, making it important to carefully control the dosage used in experiments.

Future Directions

There are many potential future directions for research involving 3-methyl-6-(methylamino)pyrimidin-4(3H)-one. One area of interest is the development of new drugs that target DHFR, which could be used to treat a wide range of diseases. Another area of interest is the use of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one as a tool for studying the role of nucleotides in cancer development and progression. Additionally, there is potential for the use of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one in the development of new antibiotics, as it has been shown to inhibit the growth of various bacterial pathogens.

Scientific Research Applications

3-methyl-6-(methylamino)pyrimidin-4(3H)-one has been widely used in scientific research due to its ability to selectively inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, making it a valuable tool for studying the role of these molecules in various biological processes.

properties

IUPAC Name

3-methyl-6-(methylamino)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-7-5-3-6(10)9(2)4-8-5/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQGJDGJYQADAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)N(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262838
Record name 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-(methylamino)pyrimidin-4(3H)-one

CAS RN

698-82-8
Record name 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Referring to scheme 1, 3-methyl-6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one (compound 1A; 650 mg, 0.35 mmol, 1 eq) was suspended in methanol (5 ml). A large excess of Raney Nickel slurried in water was added (approx 5 ml) and the mixture stirred at room temperature overnight to yield compound 1B. The product was confirmed by LC-MS. The mixture was filtered and the solid washed several times with methanol. The filtrate was then removed in vacuo and the residue was purified by flash chromatography with 1:10 MeOH:DCM to leave 3-methyl-6-(methylamino)pyrimidin-4(3H)-one (compound 1B) as a yellow/green solid (380 mg, 86%). 1H NMR (400 MHz, MeOD) δ ppm 2.78 (s, 3H) 3.35 (s, 3H) 5.22 (br. s., 1H) 8.10 (br. s., 1H); [M+H] calc'd for C5H7N3O, 126. found, 126.
Name
3-methyl-6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one
Quantity
650 mg
Type
reactant
Reaction Step One
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compound 1A
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5 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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